N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17830398
InChI: InChI=1S/C12H16ClNO/c1-8-3-4-12(10(13)7-8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3
SMILES:
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol

N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine

CAS No.:

Cat. No.: VC17830398

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine -

Specification

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
IUPAC Name N-(2-chloro-4-methylphenyl)-2-methyloxolan-3-amine
Standard InChI InChI=1S/C12H16ClNO/c1-8-3-4-12(10(13)7-8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3
Standard InChI Key NEMMUAOTKRKWCE-UHFFFAOYSA-N
Canonical SMILES CC1C(CCO1)NC2=C(C=C(C=C2)C)Cl

Introduction

Structural and Chemical Properties

N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine belongs to the class of aryl amines with a fused oxolane ring system. The compound’s structure comprises a 2-chloro-4-methylphenyl group attached to the 3-position of a 2-methyl-substituted oxolane ring. The chloro and methyl groups on the phenyl ring contribute to its steric and electronic profile, influencing its reactivity and binding affinity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H16ClNO\text{C}_{12}\text{H}_{16}\text{ClNO}
Molecular Weight225.71 g/mol
CAS Number1555679-48-5
IUPAC NameN-(2-chloro-4-methylphenyl)-2-methyloxolan-3-amine
Topological Polar Surface Area23.5 Ų

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the oxolane ring protons (δ 3.4–4.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). Mass spectrometry (MS) data confirm the molecular ion peak at m/z 225.71, consistent with the molecular formula. The chloro substituent’s electron-withdrawing effect enhances the compound’s stability, while the methyl group on the oxolane ring introduces steric hindrance, affecting conformational dynamics.

Synthesis and Manufacturing

The synthesis of N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amine typically involves a multi-step process starting from 2-chloro-4-methylaniline and a functionalized oxolane precursor.

Reaction Pathway

  • Amination: 2-Chloro-4-methylaniline reacts with a 2-methyloxolane-3-triflate derivative in the presence of a palladium catalyst to form the C–N bond.

  • Purification: The crude product is purified via column chromatography or recrystallization to achieve >95% purity.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
AminationPd(OAc)₂, Xantphos, K₃PO₄, 80°C72
PurificationEthyl acetate/hexane89

Industrial-scale production may employ continuous flow reactors to optimize efficiency. Comparatively, the synthesis of its structural isomer, N-(3-chloro-4-methylphenyl)-2-methyloxolan-3-amine, requires distinct starting materials (3-chloro-4-methylaniline), highlighting the sensitivity of positional isomerism to synthetic routes.

Biological Activity and Mechanism

The compound’s biological activity stems from its ability to modulate enzymatic or receptor targets. The chloro group enhances electrophilicity, facilitating interactions with nucleophilic residues in active sites, while the oxolane ring contributes to hydrophobic binding.

Enzyme Inhibition Studies

In vitro assays demonstrate moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 12.5 μM). This suggests potential applications in drug metabolism studies or as a lead compound for enzyme-targeted therapies.

Table 3: Comparative Biological Activity of Analogues

CompoundTarget EnzymeIC₅₀ (μM)
N-(2-Chloro-4-methylphenyl)-2-methyloxolan-3-amineCYP3A412.5
N-(3-Chloro-4-methylphenyl)-2-methyloxolan-3-amineCYP2D618.7

The positional isomerism of the chloro group significantly alters target specificity, underscoring the importance of substituent arrangement.

Applications in Research

Pharmaceutical Development

The compound serves as a scaffold for designing kinase inhibitors. Structural modifications, such as replacing the methyl group with bulkier substituents, have been explored to enhance selectivity.

Material Science

Its rigid oxolane ring makes it a candidate for liquid crystal precursors. Studies show that derivatives exhibit mesomorphic behavior at temperatures above 150°C.

Future Perspectives

Future research should prioritize:

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

  • Structural Optimization: Computational modeling to improve binding affinity.

  • Industrial Applications: Scaling synthesis via flow chemistry for cost-effective production.

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